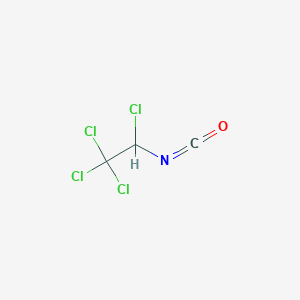
2-(3-Aminopropylamino)ethanol;hydrochloride
Descripción general
Descripción
2-(3-Aminopropylamino)ethanol hydrochloride, also known as APH or EDAH, is a synthetic organic compound with the molecular formula C5H15Cl2N3O. It has found various applications in scientific research and industry due to its unique physical and chemical properties. It is known to be an inhibitor of the mammalian glycogen debranching enzyme and is used as a photographic development accelerator .
Molecular Structure Analysis
The linear formula of 2-(3-Aminopropylamino)ethanol;hydrochloride is NH2CH2CH2CH2NHCH2CH2OH . It has a molecular weight of 118.18 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.486, a boiling point of 250-252 °C (lit.), and a density of 1.007 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Pharmacokinetics
A study focused on the synthesis and pharmacokinetics of compounds structurally similar to 2-(3-Aminopropylamino)ethanol;hydrochloride, examining their blood concentration and metabolic stability. This research highlights the potential of these compounds in pharmacokinetic studies (Glushkova, Popkov, & Martsynkevich, 2020).
Antifertility Activity
Research into the antifertility effects of amino alcohols, including compounds similar to this compound, revealed significant impacts on fertility. This study sheds light on the potential applications of these compounds in reproductive health and contraceptive technologies (Morrow et al., 1973).
Electrosynthesis
Electrochemical fluorination studies involving amino alcohols related to this compound were conducted, providing insights into novel chemical synthesis methods and applications in various industrial processes (Takashi et al., 1999).
Biochemical Analysis
An improved High-Performance Liquid Chromatography (HPLC) assay for a compound structurally akin to this compound was developed, offering enhanced sensitivity and precision in biochemical analyses (Swynnerton et al., 1984).
Electrochemiluminescence Activity
A study investigating the electrochemiluminescence (ECL) of amines, including those similar to this compound, provided insights into their potential use in analytical chemistry and sensor technologies (Han et al., 2010).
Peptide Bond Formation
Research on the synthesis of functionalized peptides and amides using ethanol as a solvent involved the use of compounds akin to this compound, indicating potential applications in peptide synthesis and pharmaceutical development (Pu et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-aminopropylamino)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O.ClH/c6-2-1-3-7-4-5-8;/h7-8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPQXIPRQSBOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934383 | |
| Record name | 2-[(3-Aminopropyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15193-92-7 | |
| Record name | NSC114226 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3-Aminopropyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B3379052.png)

![[2-methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol, Mixture of diastereomers](/img/structure/B3379062.png)








